7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol
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Overview
Description
7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol is an organic compound featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols.
Scientific Research Applications
7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which 7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol exerts its effects involves interactions with various molecular targets. The dioxolane ring can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the additional functional groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,6-Dimethylheptan-2-ol: A compound with a similar carbon backbone but without the dioxolane ring.
Uniqueness
7-(1,3-Dioxolan-2-yl)-2,6-dimethylheptan-2-ol is unique due to the presence of both the dioxolane ring and the dimethylheptan backbone. This combination of structural features imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-(1,3-dioxolan-2-yl)-2,6-dimethylheptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-10(5-4-6-12(2,3)13)9-11-14-7-8-15-11/h10-11,13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGLXMRSQHYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC1OCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385635 |
Source
|
Record name | AC1MDPBT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-57-9 |
Source
|
Record name | AC1MDPBT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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